

Theoretical Examination of 3-Oxobutyl Acetate: A Computational Guide

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Compound of Interest

Compound Name: 3-Oxobutyl acetate

Cat. No.: B159995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated and experimentally determined physicochemical properties of **3-Oxobutyl acetate** (CAS No: 10150-87-5). This document is intended to serve as a foundational resource for researchers in computational chemistry, drug discovery, and materials science, offering key data points and a standardized workflow for the theoretical evaluation of similar small molecules.

Introduction to 3-Oxobutyl Acetate

3-Oxobutyl acetate, also known as 4-acetoxy-2-butanone, is an organic compound with the chemical formula $C_6H_{10}O_3$. It is an acetate ester characterized by the presence of a ketone group at the 3-position of the butyl chain.^[1] Its bifunctional nature makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Understanding its molecular properties is crucial for predicting its reactivity, stability, and potential biological activity.

Physicochemical Properties

The properties of **3-Oxobutyl acetate** have been characterized through both computational methods and experimental measurements. The following tables summarize the key available data.

Table 1: General and Experimental Properties

Property	Value	Source
IUPAC Name	3-oxobutyl acetate	[1][2]
Synonyms	4-acetoxy-2-butanone, 2- Butanone, 4-(acetyloxy)-	[1]
CAS Number	10150-87-5	[2][3]
Molecular Formula	C ₆ H ₁₀ O ₃	[1][3][4]
Molecular Weight	130.14 g/mol	[1][2][3]
Physical Form	Solid or liquid	[2]
Boiling Point	93-95 °C @ 20 mmHg	
Refractive Index	1.422 @ 20 °C	
Purity	97%	[2]

Table 2: Computed Physicochemical Properties

Computational models are invaluable for predicting molecular characteristics that can guide experimental design. The following properties have been determined through various in-silico methods.

Property	Value	Computational Method	Source
Topological Polar Surface Area (TPSA)	43.4 Å ²	Ertl et al.	
log Po/w (iLOGP)	1.69	In-house physics-based	
log Po/w (XLOGP3)	-0.23	Atomistic and knowledge-based	
log Po/w (WLOGP)	0.53	Atomistic	
log Po/w (MLOGP)	0.28	Topological	
Molar Refractivity	32.44 cm ³		
Number of Heavy Atoms	9		
Number of Rotatable Bonds	4		
Number of H-bond Acceptors	3		
Number of H-bond Donors	0		
Fraction Csp3	0.67		

Theoretical Calculation Workflow

The determination of theoretical properties for a molecule like **3-Oxobutyl acetate** follows a structured computational chemistry workflow. This process typically involves geometry optimization, frequency analysis, and the calculation of various electronic and structural properties. The following diagram illustrates a generalized workflow for such calculations.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Methodologies for Theoretical Calculations

While specific publications detailing the theoretical calculations for **3-oxobutyl acetate** are not readily available in the searched literature, a standard and robust approach would involve Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

A common computational protocol would be:

- **Structure Preparation:** The 3D structure of **3-oxobutyl acetate** is generated.
- **Method and Basis Set Selection:** A suitable level of theory, such as B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p), is chosen. The selection depends on the desired accuracy and computational cost.
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation.
- **Frequency Analysis:** Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared spectrum.
- **Property Calculation:** Various electronic and physicochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), dipole moment, and NMR chemical shifts, are calculated on the optimized geometry.

Conclusion

The compiled data and outlined theoretical workflow provide a solid foundation for researchers working with **3-oxobutyl acetate**. The tabulated physicochemical properties offer quick reference points, while the computational workflow serves as a methodological guide for further in-silico investigation. Future computational studies could focus on reaction mechanisms involving **3-oxobutyl acetate**, its interaction with biological targets, or the prediction of more complex properties like toxicity and metabolic fate.

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